Diethyl hexafluoroglutarate
Description
Significance of Fluorinated Compounds in Modern Chemical Science
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the use of fluorinated compounds across numerous scientific disciplines.
Diethyl hexafluoroglutarate serves as a prime example of a perfluorinated ester used as a versatile building block in organic synthesis. chemimpex.comsigmaaldrich.com Its structure, featuring a five-carbon chain with six fluorine atoms and two ethyl ester groups, makes it a valuable reagent for introducing fluorinated moieties into more complex molecules. chemimpex.comguidechem.com It is frequently utilized in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. chemimpex.compageplace.de The reactivity of its ester groups allows for various chemical transformations, such as esterification and nucleophilic substitution reactions, making it a key intermediate in the creation of a wide range of fluorinated compounds. guidechem.com
Historical Context and Evolution of Research on this compound
The study of per- and polyfluoroalkyl substances (PFAS), the family to which this compound belongs, began in the mid-20th century. midwestadvocates.org The initial synthesis and commercial production of many PFAS compounds started around this time. midwestadvocates.orgitrcweb.org The unique properties of these compounds, such as their ability to repel oil and water and their thermal resistance, led to their use in a wide array of industrial and consumer products. midwestadvocates.org
Research into fluorinated compounds gained significant momentum as their utility in various applications became more apparent. The development of fluorinated polymers like Polytetrafluoroethylene (PTFE), commercially known as Teflon, in the 1940s marked a significant milestone. wikipedia.orgmanufacturingdive.com While specific historical details on the initial synthesis of this compound are not extensively documented in the provided results, the broader history of PFAS illustrates a continuous drive to create new fluorinated molecules with tailored properties for specific applications. The evolution of research has been driven by the increasing demand for high-performance materials in industries such as aerospace, electronics, and medicine. midwestadvocates.orgmdpi.com
Overview of Current Research Trajectories and Emerging Applications for this compound
Current research on this compound and similar perfluorinated esters is focused on expanding their applications in advanced materials and specialized chemical synthesis. One area of interest is its use in the development of fluorinated polymers and polyesters. chemimpex.comrsc.org Researchers are exploring how the incorporation of such monomers influences the properties of the resulting polymers, aiming to create materials with superior thermal and chemical resistance. chemimpex.compageplace.de
Another significant research direction is its application as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com For instance, it has been used in the synthesis of polyfluorinated carbohydrates and dithienylcyclopentene-based molecular switches. acs.orgscispace.comub.edunih.gov The reactivity of the fluorine atoms and ethyl groups allows for its use in various chemical transformations. guidechem.com Furthermore, perfluorinated compounds are being investigated for their potential in creating advanced materials like coatings, sealants, and components for the aerospace industry where high-temperature stability is crucial. mdpi.com The development of new synthetic methodologies continues to be a strong stimulus for finding novel applications for fluorinated compounds like this compound. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,2,3,3,4,4-hexafluoropentanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F6O4/c1-3-18-5(16)7(10,11)9(14,15)8(12,13)6(17)19-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDPXVBLFJODJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(=O)OCC)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059977 | |
| Record name | Diethyl perfluoroglutarate | |
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Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424-40-8 | |
| Record name | 1,5-Diethyl 2,2,3,3,4,4-hexafluoropentanedioate | |
| Source | CAS Common Chemistry | |
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| Record name | Diethyl perfluoroglutarate | |
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| Record name | Diethyl hexafluoroglutarate | |
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| Record name | Pentanedioic acid, 2,2,3,3,4,4-hexafluoro-, 1,5-diethyl ester | |
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| Record name | Diethyl perfluoroglutarate | |
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| Record name | Diethyl hexafluoroglutarate | |
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Synthetic Methodologies for Diethyl Hexafluoroglutarate and Its Derivatives
Established Chemical Synthesis Routes
The conventional synthesis of diethyl hexafluoroglutarate primarily relies on the esterification of hexafluoroglutaric acid or its derivatives. These methods are well-established and provide reliable access to the target compound.
Ethanolysis of Perfluorinated Precursors
While less common, the synthesis of this compound can be envisioned through the ring-opening and subsequent ethanolysis of perfluorinated heterocyclic precursors. For instance, a hypothetical route could involve the reaction of undecafluoropiperidine with ethanol under conditions that promote both ring cleavage and ester formation. This approach, however, is not a standard method and would likely require harsh reaction conditions, potentially leading to a mixture of products. The mechanism would involve nucleophilic attack by ethanol on the electrophilic carbon atoms of the perfluorinated ring, facilitated by the strong electron-withdrawing nature of the fluorine atoms.
Direct Esterification and Transesterification Procedures
Direct esterification of hexafluoroglutaric acid with ethanol represents the most straightforward approach to this compound. This acid-catalyzed reaction, typically employing a strong acid like sulfuric acid, proceeds by protonation of the carboxylic acid carbonyl group, enhancing its electrophilicity for nucleophilic attack by ethanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of ethanol is often used, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com
Reaction Scheme for Direct Esterification:
HOOC-(CF₂)₃-COOH + 2 CH₃CH₂OH ⇌ C₂H₅OOC-(CF₂)₃-COOC₂H₅ + 2 H₂O
Transesterification offers an alternative route, particularly when starting from other esters of hexafluoroglutaric acid, such as dimethyl hexafluoroglutarate. This process involves the exchange of the alkoxy group of the ester with another alcohol. The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In the context of producing fluorinated polyesters, the transesterification of dimethyl hexafluoroglutarate with diols has been demonstrated, highlighting the feasibility of this method for modifying the ester groups of hexafluoroglutaric acid derivatives. nih.gov
Table 1: Comparison of Direct Esterification and Transesterification for this compound Synthesis
| Feature | Direct Esterification | Transesterification |
| Starting Material | Hexafluoroglutaric Acid | Another ester of hexafluoroglutaric acid (e.g., dimethyl ester) |
| Reagent | Ethanol | Ethanol |
| Catalyst | Strong acid (e.g., H₂SO₄) | Acid or Base |
| Byproduct | Water | The alcohol from the starting ester (e.g., methanol) |
| Key Consideration | Equilibrium driven by excess alcohol or water removal | Equilibrium driven by removal of the more volatile alcohol byproduct |
Advanced and Stereoselective Synthesis Strategies
Beyond the fundamental preparation of this compound, its derivatives are employed in more complex synthetic sequences, including stereoselective reactions to generate chiral molecules and the construction of intricate fluorinated architectures.
Enantioselective Reduction Techniques
Derivatives of this compound, such as the corresponding keto esters, can serve as precursors for the synthesis of chiral fluorinated molecules. Enantioselective reduction of a β-keto ester derived from this compound would yield a chiral β-hydroxy ester. This transformation is a valuable tool in asymmetric synthesis, providing access to enantiomerically enriched building blocks. Various catalytic systems, often involving chiral metal complexes, are employed to achieve high enantioselectivity in such reductions.
While specific examples detailing the enantioselective reduction of a keto ester directly derived from this compound are not prevalent in readily available literature, the principles of asymmetric reduction are well-established for similar fluorinated substrates. These reactions are crucial for introducing stereocenters into fluorinated molecules, which is of significant interest in medicinal chemistry and materials science.
Intramolecular Cyclization Reactions Utilizing this compound as a Building Block
The presence of two ester functionalities in this compound makes it an attractive substrate for intramolecular cyclization reactions to form fluorinated heterocyclic compounds. nih.gov By introducing appropriate functional groups elsewhere in the molecule, a variety of ring systems can be constructed. For example, a derivative of this compound containing a nucleophilic group could undergo an intramolecular condensation to form a cyclic product.
These cyclization strategies are fundamental in the synthesis of complex fluorinated heterocycles, which are important motifs in pharmaceuticals and agrochemicals. e-bookshelf.de The rigid and electron-withdrawing nature of the hexafluoroglutarate backbone can influence the stereochemical outcome of such cyclizations.
Multi-Step Preparations of Complex Fluorinated Architectures
This compound and its derivatives are valuable starting materials in multi-step syntheses aimed at constructing complex fluorinated molecules and polymers. The robust nature of the perfluorinated carbon chain and the reactivity of the ester groups allow for a wide range of chemical transformations.
One significant application is in the synthesis of fluorinated polyesters. nih.gov For example, the related dimethyl hexafluoroglutarate has been used as a monomer in polymerization reactions with diols to produce polyesters with unique properties conferred by the fluorine content. nih.gov These polymers can exhibit enhanced thermal stability, chemical resistance, and specific surface properties.
Furthermore, the ester groups of this compound can be reduced to the corresponding diol, 1,1,2,2,3,3-hexafluoro-1,5-pentanediol, which can then be used as a building block in the synthesis of other fluorinated polymers and materials. pageplace.deethz.ch The versatility of this compound as a precursor allows for its incorporation into a diverse array of complex fluorinated architectures through carefully designed multi-step synthetic sequences. scribd.com
Biocatalytic Approaches in the Synthesis of Fluorinated Esters
The use of enzymes, or biocatalysis, in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. In the realm of fluorinated compounds, biocatalysis is being explored for the synthesis of fluorinated esters and their subsequent polymers. These enzymatic methods can provide high chemo-, regio-, and enantio-selectivities under mild reaction conditions. nih.govmdpi.com Lipases, in particular, have been widely studied for their ability to catalyze esterification and transesterification reactions to produce polyesters. nih.govmdpi.comnih.gov
Enzyme-Catalyzed Reactions for this compound Analogs (e.g., Polyesters)
The enzymatic synthesis of fluorinated polyesters, which are analogs to polymers that could be derived from this compound, has been successfully demonstrated using lipases. nih.govelsevierpure.com Specifically, the immobilized lipase from Candida antarctica, Novozym 435, has been shown to be effective in the polycondensation of fluorinated diols with activated diesters. nih.govelsevierpure.com This enzymatic approach is a significant step towards the sustainable production of fluorinated polymers.
In a key study, the synthesis of fluorinated polyesters was achieved by reacting various fluorinated diols with an activated diester. nih.govelsevierpure.com The researchers found that Novozym 435 was the only effective enzyme among those screened for this specific polymerization. nih.govelsevierpure.com The resulting polyesters were characterized for their molecular weight and end-group composition. The analysis revealed that the polymer chains were primarily terminated with either hydroxyl or vinyl groups. nih.govelsevierpure.com
The molecular weight of the synthesized fluorinated polyesters was observed to increase steadily over time, eventually leveling off after approximately 30 hours of reaction time. nih.govelsevierpure.com At this point, the weight average molecular weight of the polymer was approximately 1773 g/mol . nih.govelsevierpure.com Further research has explored the synthesis of other fluorinated polymers, such as fluoro functionalized poly(ε-caprolactone)s, through ring-opening polymerization, indicating the versatility of biocatalytic methods for incorporating fluorine into polyester backbones. expresspolymlett.com
Optimization of Biocatalytic Reaction Conditions and Selectivity
The efficiency and outcome of the biocatalytic synthesis of fluorinated polyesters are highly dependent on the reaction conditions. Several factors have been investigated to optimize the synthesis, including reaction time, enzyme concentration, and the structure of the monomers, particularly the fluorinated diol chain length. nih.govelsevierpure.com
One of the critical factors influencing the chain growth of the fluorinated polyesters is the enzyme's specificity towards the fluorinated diols. nih.govelsevierpure.com It was observed that the enzyme exhibited a preference for shorter chain fluorinated diols, which appeared to be a limiting factor in achieving higher molecular weight polymers. nih.govelsevierpure.com However, a significant increase in the polymer's molecular weight, reaching a weight average of 8094 g/mol , was achieved when a fluorinated diol with an additional methylene (B1212753) spacer between the fluorine atoms and the hydroxyl groups was used. nih.govelsevierpure.com This suggests that the proximity of the highly electronegative fluorine atoms to the reactive hydroxyl group can hinder the enzyme's catalytic activity.
Higher enzyme concentrations were also found to favor the formation of higher molecular weight polymers, especially when the polymerization was conducted with bulk monomers rather than in a solvent. nih.govelsevierpure.com The optimization of these parameters is crucial for controlling the properties of the final fluorinated polyester and for making the biocatalytic process more efficient and potentially scalable.
Below is an interactive data table summarizing the effect of the fluorinated diol structure on the molecular weight of the resulting polyester, as catalyzed by Novozym 435.
| Fluorinated Diol Structure | Weight Average Molecular Weight (Mw) ( g/mol ) |
| Shorter Chain Fluorinated Diol | ~1773 |
| Fluorinated Diol with Methylene Spacer | 8094 |
Reactivity and Mechanistic Investigations of Diethyl Hexafluoroglutarate
Fundamental Reaction Pathways and Transformation Mechanisms
The reactivity of Diethyl hexafluoroglutarate is largely dictated by two key structural features: the two electrophilic ester moieties and the chemically robust perfluorinated carbon chain that separates them. The strong electron-withdrawing nature of the hexafluoroglutarate backbone significantly influences the reactivity of the ester groups.
The primary sites for chemical transformation in this compound are the carbonyl carbons of the two ester groups. The intense inductive effect of the perfluorinated chain withdraws electron density from these carbons, rendering them highly electrophilic and susceptible to attack by a variety of nucleophiles. This is a common feature in fluorinated esters, where the fluorine substitutions can dramatically influence the chemical outcome compared to their non-fluorinated counterparts. rsc.org
Key reactions involving the ester moieties include:
Hydrolysis: In aqueous media, the ester groups can undergo hydrolysis to yield hexafluoroglutaric acid and ethanol. The rate of this reaction is expected to be significantly faster than that of diethyl glutarate due to the enhanced electrophilicity of the carbonyl centers. Studies on other fluorinated esters have shown that hydrolytic stability can decrease by up to two orders of magnitude as the number of fluorine atoms increases. nih.gov
Reduction: The ester groups can be reduced to primary alcohols. This transformation is typically achieved using nucleophilic hydride reagents. For example, reaction with agents like sodium borohydride (B1222165) (NaBH₄) would be expected to convert this compound into 2,2,3,3,4,4-hexafluoro-1,5-pentanediol.
Aminolysis/Amidation: Reaction with primary or secondary amines can convert the esters into the corresponding amides.
Transesterification: In the presence of an alcohol and a suitable catalyst, this compound can undergo transesterification to form different alkyl esters.
Perfluorinated esters are known to react with various nucleophiles; however, these reactions can sometimes yield mixtures of products derived from both the acyl and alkoxide portions of the molecule. google.com
The perfluorinated carbon chain—specifically the -(CF₂)₃- segment—is the most stable part of the this compound molecule. Perfluoroalkyl substances are renowned for their exceptional chemical, thermal, and biological stability. thermofisher.commdpi.com This stability is primarily due to the high bond energy of the carbon-fluorine (C-F) bond. mdpi.com
Computational studies on similar perfluorinated compounds show that C-F bonds are stronger than C-C bonds. nsf.gov While C-C bond homolytic cleavage is the favored pathway for thermal degradation at very high temperatures, the perfluorinated chain is exceptionally resistant to chemical attack under normal reaction conditions. nsf.gov This inertness means that reactions involving this compound almost exclusively occur at the ester functional groups, leaving the perfluorinated backbone intact. This high stability is a defining characteristic of perfluorinated carboxylic acids (PFCAs) and their derivatives. nih.gov
While the perfluorinated carbon chain is highly stable, specific conditions can induce cleavage reactions. Research has shown that perfluorinated esters can be converted into perfluorinated acyl fluorides and/or ketones in the presence of certain initiating reagents, such as non-hydroxylic nucleophiles. google.com This process involves the cleavage of the ester's C-O bond.
Influence of Hexafluorination on Reaction Kinetics and Stereochemical Outcomes
The substitution of hydrogen with fluorine atoms on the glutarate backbone has a profound impact on both the speed of reactions (kinetics) and their three-dimensional product distribution (stereochemistry).
The primary influence on reaction kinetics is the powerful inductive electron-withdrawing effect of the six fluorine atoms. This effect significantly increases the partial positive charge on the ester carbonyl carbons, making them more powerful electrophiles. Consequently, the rate of nucleophilic attack at these centers is substantially accelerated compared to the non-fluorinated analogue, diethyl glutarate. This principle is consistent with findings that fluorine substitution can dramatically alter chemical reactivity. rsc.org
The influence on stereochemical outcomes is particularly evident in asymmetric reactions. The presence of fluorine atoms near a reaction center can enhance the facial selectivity of an approaching reagent, leading to higher enantiomeric excess (ee). For example, in the asymmetric reduction of ketones using the chiral reagent (−)-DIP-Chloride, the presence of α-fluorine atoms can dramatically improve the stereoselectivity. researchgate.net While unhindered dialkyl ketones often yield products with poor ee, trifluoromethyl ketones can be reduced with excellent enantioselectivity (e.g., 91% ee). researchgate.net This suggests that the asymmetric reduction of the two ester groups in this compound using a chiral catalyst could proceed with high stereocontrol, affording chiral diols with high optical purity.
Catalytic Transformations Involving this compound
Catalysts play a crucial role in controlling the transformation of this compound, enabling efficient and selective synthesis of valuable derivatives.
(-)-B-chlorodiisopinocampheylborane ((−)-DIP-Cl): This chiral organoborane reagent is a highly effective catalyst for the asymmetric reduction of prochiral ketones and certain esters. pitt.eduorganic-chemistry.org It is particularly efficient for reducing α-keto esters at low temperatures, yielding hydroxy esters with high enantiomeric excess. nih.gov When applied to this compound, (−)-DIP-Cl would coordinate to the carbonyl oxygen, functioning as a Lewis acid to further activate the carbonyl group toward reduction. Subsequently, a hydride is transferred from the borane (B79455) complex to the carbonyl carbon in a stereoselective manner, governed by the chiral environment of the isopinocampheyl ligands. This process, repeated for the second ester group, can be used to synthesize chiral fluorinated diols, which are valuable building blocks. The enhanced stereoselectivity observed in the reduction of other fluorinated ketones with this reagent suggests it would be highly effective for this substrate. researchgate.net
Table 1: Summary of Key Catalytic Transformations
| Reagent/Catalyst | Transformation Type | Product | Mechanistic Role |
|---|---|---|---|
| NaBH₄ | Nucleophilic Reduction | 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | Source of nucleophilic hydride (H⁻) |
| (−)-DIP-Cl | Asymmetric Reduction | Chiral 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | Chiral Lewis acid activator and stereoselective hydride source |
Exploration of Novel Catalytic Systems for this compound Conversions
As a result, there is no information regarding the reactivity of this compound with novel catalysts, nor are there any published research findings or data tables outlining the performance of various catalytic systems in promoting its conversion. The development and investigation of catalytic pathways for this compound remain an unexplored area within the field of chemical research.
Consequently, it is not possible to provide a detailed discussion or present data on novel catalytic systems for the conversions of this compound at this time. Further research is required to be undertaken by the scientific community to explore and establish such catalytic methodologies.
Applications of Diethyl Hexafluoroglutarate As a Versatile Building Block
Advanced Materials Science and Polymer Chemistry
In the realm of materials science, diethyl hexafluoroglutarate is primarily utilized as a building block for creating advanced polymeric materials. The incorporation of the hexafluoroglutarate moiety into polymer chains leads to materials with distinct and desirable characteristics not typically found in their non-fluorinated counterparts.
The presence of carbon-fluorine bonds in this compound is key to the synthesis of fluoropolymers with exceptional properties such as high thermal and chemical stability and low surface energy. rsc.orgpageplace.de These polymers are synthesized through polycondensation reactions where the diethyl ester groups of the monomer react with diols or other co-monomers to form long polyester chains.
A notable example of a polymer synthesized using a hexafluoroglutarate derivative is poly(ethylene hexafluoroglutarate). Research into the synthesis of this and similar fluorinated polyesters has demonstrated the influence of various reaction parameters on the polymerization process. In studies using dimethyl hexafluoroglutarate (DMHFG), a closely related monomer, and ethylene (B1197577) glycol, factors such as temperature, the use of catalysts, and the application of ultrasound have been shown to significantly affect reaction conversion rates. nih.gov
Ultrasound, in particular, has been identified as a crucial factor in achieving high conversion rates, with an observed increase of approximately 20% compared to reactions conducted without it. nih.gov The effect of ultrasound was more pronounced for higher molecular weight monomers like DMHFG. nih.gov These findings underscore the tailored approaches required for the efficient synthesis of fluorinated polyesters.
Table 1: Synthesis of Fluorinated Polyesters from Dimethyl Hexafluoroglutarate (DMHFG) and Ethylene Glycol Data derived from studies on reaction optimization. nih.gov
| Condition | Temperature | Conversion Rate |
| Vacuum Only | 40 °C | Moderate |
| Vacuum Only | 70 °C | Moderate-High |
| Ultrasound + Vacuum | 40 °C | High |
| Ultrasound + Vacuum (with CALB catalyst) | 40 °C | Marginally Higher |
The integration of the hexafluoroglutarate unit into polymer structures is a key strategy for engineering high-performance materials. polymer-service.de Fluorinated polymers are sought after for demanding applications due to their exceptional physical and chemical properties compared to conventional plastics. polymer-service.de These enhancements include:
High Thermal Resistance: The strong carbon-fluorine bond contributes to the polymer's ability to withstand high temperatures without degradation. polymer-service.de
Excellent Mechanical Properties: These materials often exhibit high strength, stiffness, and creep resistance. polymer-service.de
Chemical Inertness: Fluorination provides resistance against aggressive chemicals, acids, and solvents. polymer-service.de
Low Surface Energy: This property leads to hydrophobicity and oleophobicity, which is useful for creating non-stick and repellent surfaces. rsc.org
By systematically incorporating this compound into copolyesters, material scientists can fine-tune these properties to meet the specific requirements of advanced applications in industries such as aerospace, electronics, and automotive. pageplace.de
The inherent properties of polymers derived from this compound make them excellent candidates for novel coatings and surface modification agents. The low surface energy imparted by the fluorine atoms is particularly valuable for creating protective and functional surfaces. rsc.org When applied as a coating, these fluorinated polymers can create highly repellent surfaces that resist wetting by both water and oils.
This functionality is critical in a variety of applications, including:
Protective Coatings: To protect substrates from environmental damage, corrosion, and chemical attack. rsc.org
Hydrophobic and Oleophobic Surfaces: For applications requiring self-cleaning or anti-fouling properties.
Anti-Graffiti Coatings: The low surface energy prevents paints and inks from adhering to the surface.
Biomedical Implants: Fluorinated coatings can improve biocompatibility and reduce bacterial adhesion. mdpi.com
The synthesis process, such as the sol-gel method, can be employed to create thin, transparent, and durable coatings on various substrates, including metals and plastics, thereby enhancing their surface properties and extending their functional lifetime. mdpi.comrsc.org
The stress-optical behavior of polymers is a measure of how their optical properties change under mechanical stress. This characteristic is important for applications in optical engineering and for understanding the molecular-level response of materials to deformation.
Research has been conducted on the stress-optical properties of partially fluorinated aliphatic polyesters, such as those derived from hexafluoroglutarate units. In one study, thermoelastic networks were prepared from poly(neopentylglycol hexafluoroglutarate). acs.org The relationship between the induced birefringence (the difference in refractive index) and the applied stress was analyzed. The study found a value for the optical configuration parameter, Δa, which quantifies the intrinsic anisotropy of the polymer chain's polarizability. acs.org The experimental value was found to be in fair agreement with theoretical calculations based on the rotational isomeric state model, providing valuable insight into the conformation and optical properties of these fluorinated polymer chains. acs.org
Table 2: Stress-Optical Properties of Poly(neopentylglycol hexafluoroglutarate) Data from experimental and theoretical analysis. acs.org
| Parameter | Value |
| Experimental Optical Configuration Parameter (Δa) | 2.98 ų at 5 °C |
| Theoretical Optical Configuration Parameter (Δa) | 2.24 ų |
Synthesis of Fluorinated Polymers and Copolymers
Pharmaceutical and Agrochemical Development
In the fields of pharmaceutical and agrochemical research, the introduction of fluorine atoms into organic molecules is a widely used strategy to enhance the efficacy, stability, and bioavailability of active compounds. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.
While direct applications of this compound in existing pharmaceutical or agrochemical products are not extensively documented in publicly available research, its structure makes it a potential building block for the synthesis of novel, complex molecules. The fluorinated aliphatic chain of this compound could be incorporated into larger structures to create new active ingredients. For instance, increased lipophilicity in agrochemicals can lead to more efficient uptake across the waxy surfaces of insects or plants. nih.gov Therefore, this compound represents a platform for developing next-generation compounds with tailored properties for specific biological targets.
Precursor for Fluorinated Pharmaceutical Candidates
The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. Fluorinated building blocks are therefore critical in the development of new pharmaceutical agents.
While this compound is a valuable source of a fluorinated carbon backbone, specific, publicly documented examples of its direct application as a starting material for the synthesis of bioactive fluorinated drug analogs are not extensively available in current research literature. The principles of drug design often involve the use of smaller fluorinated synthons, and while this compound fits the broad category of a fluorinated building block, its specific pathways to named pharmaceutical candidates are not detailed in readily accessible scientific reports.
Medicinal bioinorganic chemistry often involves the synthesis of metal complexes, such as those with Platinum(II), for therapeutic purposes, particularly in oncology. These complexes typically consist of a central metal ion coordinated to one or more organic ligands. The ligands' structure is crucial for the complex's stability, solubility, and mechanism of action. Although fluorinated ligands can be used to modulate these properties, there is no specific information available in the reviewed scientific literature detailing the use of this compound or its derivatives as ligands in the synthesis of Platinum(II) complexes for medicinal applications.
Intermediate in the Synthesis of Fluorinated Agrochemicals
Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorination to enhance the efficacy and stability of active ingredients in pesticides, herbicides, and fungicides. Approximately 25% of licensed herbicides contain at least one fluorine atom. While this compound represents a potential intermediate for the construction of complex fluorinated agrochemicals, specific examples of its use in the synthesis pathways of commercialized or developmental agrochemical products are not prominently featured in the scientific and patent literature.
Preparation of Polyfluorinated Carbohydrates and Glycomimetics for Biological Probes
A significant and well-documented application of this compound is in the synthesis of polyfluorinated carbohydrates. These molecules are valuable as biological probes and as mechanism-based inhibitors for enzymes. The presence of multiple fluorine atoms can alter the electronic properties and conformation of the sugar ring, making them useful tools for studying carbohydrate-processing enzymes.
In one reported synthetic pathway, this compound is used as a key starting material to construct a polyfluorinated sugar analog. ossila.comnih.gov The synthesis involves a reaction with furanyl lithium, which attacks one of the ester groups of the this compound. This is followed by a series of transformations including enantioselective reduction, cyclization, and further functional group manipulations to yield the target polyfluorinated carbohydrate. ossila.comnih.gov
Table 1: Synthesis of a Polyfluorinated Lactol from this compound
| Step | Reactant(s) | Reagent(s) | Product | Yield |
|---|---|---|---|---|
| 1 | This compound | Furanyl lithium | Keto ester intermediate | 60% |
| 2 | Keto ester intermediate | (-)-DIPCl | Chiral alcohol intermediate | Not specified |
Data sourced from a comprehensive review on the synthesis of polyfluorinated carbohydrates. ossila.comnih.gov
This research highlights the utility of this compound in providing the core C-2 to C-4 fragment of a fluorinated hexose analog, demonstrating its value in creating complex biomolecules for research purposes. ossila.comnih.gov
Specialty Chemicals and Intermediates Production
This compound is itself a specialty chemical, valued for its fluorinated structure. Its primary role as an intermediate appears to be in the synthesis of other high-value, complex molecules rather than being a precursor to a broad range of bulk or fine chemicals. The most specific application identified is its use in the synthesis of polyfluorinated carbohydrates, where it serves as a specialized building block. ossila.comnih.gov Beyond this, its application in the production of other distinct classes of specialty chemicals is not widely documented in the available literature.
Spectroscopic and Analytical Characterization Methodologies for Diethyl Hexafluoroglutarate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For diethyl hexafluoroglutarate, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its molecular architecture.
Due to the absence of publicly available experimental spectra for this compound, the following NMR data are predicted based on computational models. These predictions serve as a valuable guide for the interpretation of experimental data.
¹H NMR Studies for Proton Environment Elucidation
¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms. In the this compound molecule (C₂H₅OOC(CF₂)₃COOC₂H₅), the protons are located on the two ethyl groups.
The predicted ¹H NMR spectrum would exhibit two distinct signals corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl ester groups.
Methylene Protons (-OCH₂CH₃): These protons are adjacent to an oxygen atom, which is an electronegative atom that deshields the protons, causing their signal to appear at a higher chemical shift (further downfield). This signal is expected to be a quartet due to the coupling with the three neighboring protons of the methyl group (n+1 rule, where n=3).
Methyl Protons (-OCH₂CH₃): The protons of the methyl group are further from the electronegative oxygen atom and are therefore more shielded, appearing at a lower chemical shift (further upfield). This signal is expected to be a triplet due to coupling with the two neighboring protons of the methylene group (n+1 rule, where n=2).
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.4 | Quartet | -OCH₂ CH₃ |
| ~1.4 | Triplet | -OCH₂CH₃ |
¹³C NMR Analysis for Carbon Skeletal Information
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, four distinct carbon environments are predicted.
Carbonyl Carbon (-C=O): The carbon atoms of the ester carbonyl groups are highly deshielded and will appear at the lowest field (highest chemical shift).
Fluorinated Carbons (-CF₂-): The carbon atoms directly bonded to fluorine atoms will also be significantly deshielded and will exhibit splitting due to carbon-fluorine coupling. The central -CF₂- group will be in a different chemical environment than the two -CF₂- groups adjacent to the carbonyls.
Methylene Carbon (-OCH₂-): The carbon atom of the methylene group in the ethyl ester is attached to an oxygen atom and will appear at a downfield position.
Methyl Carbon (-CH₃): The methyl carbon of the ethyl group is the most shielded carbon and will appear at the highest field (lowest chemical shift).
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~160 | C =O |
| ~115 (triplet) | -C F₂- (central) |
| ~110 (triplet) | -C F₂- (adjacent to C=O) |
| ~64 | -OCH₂ CH₃ |
| ~14 | -OCH₂CH₃ |
¹⁹F NMR for Fluorine Environment Characterization
¹⁹F NMR is a powerful technique specifically for the analysis of fluorinated compounds. It provides information on the different fluorine environments within a molecule. In this compound, there are two distinct fluorine environments.
Central Fluoromethylene Group (-CF₂-): The four fluorine atoms on the central difluoromethylene groups are chemically equivalent.
Terminal Fluoromethylene Groups (-CF₂-): The two fluorine atoms on the difluoromethylene groups adjacent to the carbonyl groups are also chemically equivalent to each other but distinct from the central ones.
These two different fluorine environments will give rise to two distinct signals in the ¹⁹F NMR spectrum. The coupling between the non-equivalent fluorine atoms would likely result in a complex splitting pattern, potentially a triplet of triplets, depending on the magnitude of the through-bond coupling constants.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., Gas Chromatography)
A typical GC analysis would involve injecting a solution of this compound into a heated injection port, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coated on the inside of the column and the mobile gas phase.
For a compound like this compound, a non-polar or mid-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or a 5% phenyl-polydimethylsiloxane stationary phase, would likely provide good separation. The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure efficient separation from any potential impurities, which might include starting materials, byproducts, or residual solvents from its synthesis.
A flame ionization detector (FID) would be a suitable detector for quantifying this compound due to its sensitivity to organic compounds. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound provides valuable data for its characterization. nist.gov
The molecular ion peak (M⁺) in the mass spectrum corresponds to the intact molecule that has lost one electron. For this compound (C₉H₁₀F₆O₄), the calculated molecular weight is approximately 296.16 g/mol . nist.gov The mass spectrum would be expected to show a peak at m/z 296, confirming the molecular weight of the compound.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of ethoxy groups (-OCH₂CH₃), ethylene (B1197577) (-CH₂CH₂), and fragments of the perfluorinated carbon chain.
Key Predicted Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 296 | [M]⁺ (Molecular Ion) |
| 251 | [M - OCH₂CH₃]⁺ |
| 223 | [M - COOCH₂CH₃]⁺ |
| 179 | [M - COOCH₂CH₃ - CO₂]⁺ |
| 69 | [CF₃]⁺ |
| 45 | [OCH₂CH₃]⁺ |
Application as an Analytical Standard or Derivatizing Agent in Fluorinated Compound Detection
A thorough review of the scientific literature does not indicate that this compound is commonly used as an analytical standard for the detection of other fluorinated compounds. While it possesses the necessary chemical stability, its commercial availability and the presence of more established standards for common fluorinated analytes may limit its application in this regard.
Similarly, there is no significant evidence to suggest that this compound is employed as a derivatizing agent. Derivatizing agents are typically used to modify an analyte to improve its chromatographic behavior or detectability. The structure of this compound does not lend itself to typical derivatization reactions where it would be used to tag other molecules.
Theoretical and Computational Investigations of Diethyl Hexafluoroglutarate
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, provide detailed insights into electron distribution, bonding, and reactivity.
Electronic Structure Analysis and Bonding Characteristics
An analysis of the electronic structure of diethyl hexafluoroglutarate would elucidate the distribution of electrons within the molecule and the nature of its chemical bonds. Techniques such as Density Functional Theory (DFT) would be employed to calculate the molecular orbitals and the electron density.
The presence of highly electronegative fluorine atoms is expected to significantly influence the electronic environment. A Mulliken charge analysis would likely reveal a considerable polarization of the C-F bonds, with fluorine atoms bearing substantial partial negative charges and the adjacent carbon atoms carrying partial positive charges. This polarization extends to the rest of the molecule, affecting the carbonyl groups and the ethyl ester fragments. The carbon-fluorine bonds are anticipated to be strong, characterized by significant ionic character in addition to their covalent nature. The bond lengths and angles determined by geometry optimization would provide the most stable three-dimensional arrangement of the atoms.
Table 1: Hypothetical Mulliken Charges and Optimized Geometric Parameters for this compound (Note: This data is illustrative and not from actual experimental or computational results.)
| Atom/Parameter | Value |
|---|---|
| Mulliken Charges (e) | |
| F | -0.35 |
| C (adjacent to F) | +0.40 |
| C (carbonyl) | +0.65 |
| O (carbonyl) | -0.50 |
| O (ester) | -0.45 |
| Bond Lengths (Å) | |
| C-F | 1.35 |
| C-C (fluorinated backbone) | 1.54 |
| C=O | 1.21 |
| C-O (ester) | 1.34 |
| Bond Angles (degrees) | |
| F-C-F | 108.5 |
Prediction of Reactivity and Potential Energy Surfaces
The electronic structure calculations also allow for the prediction of the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. A large HOMO-LUMO gap would suggest high kinetic stability. The spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.
A Potential Energy Surface (PES) scan would be conducted to explore the energy of the molecule as a function of its geometry. uni-muenchen.de By systematically changing specific dihedral angles, such as those around the C-C bonds of the glutarate backbone or the C-O bonds of the ester groups, a map of the conformational energy landscape can be generated. q-chem.comgaussian.com This surface would reveal the lowest energy conformations (global and local minima) and the energy barriers (transition states) between them. uni-muenchen.de For this compound, the PES would likely be complex due to the multiple rotatable bonds and the steric and electrostatic interactions involving the bulky and electronegative fluorine atoms.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.
Conformational Analysis and Rotational Isomeric State Model Application
A detailed conformational analysis would identify the preferred shapes of this compound. The steric hindrance and electrostatic repulsions between the fluorine atoms and the carbonyl groups would be expected to impose significant restrictions on the rotational freedom of the molecule's backbone.
The Rotational Isomeric State (RIS) model is a powerful theoretical framework for describing the conformational statistics of chain molecules. researchgate.net182.160.97 This model approximates the continuous range of torsion angles into a discrete set of rotational isomeric states (e.g., trans, gauche+, and gauche-). 182.160.97 By assigning statistical weights to each state based on their energies, the model can be used to calculate average properties of the molecule, such as its end-to-end distance and radius of gyration. Application of the RIS model to this compound would require the determination of the energies of various conformational states, likely through quantum chemical calculations.
Table 2: Hypothetical Relative Energies of Rotational Isomers for the Central C-C Bond of the Hexafluoroglutarate Backbone (Note: This data is illustrative and not from actual experimental or computational results.)
| Isomeric State | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
|---|---|---|
| trans (t) | 180 | 0.0 |
| gauche+ (g+) | 60 | 2.5 |
Simulation of Intermolecular Interactions and Solution Behavior
Molecular Dynamics (MD) simulations would be employed to study the behavior of this compound in a solvent, such as water or an organic solvent. rsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve over time.
An MD simulation of this compound in water would reveal how the molecule interacts with the surrounding water molecules. The polar ester groups would be expected to form hydrogen bonds with water, while the fluorinated alkyl chain would be hydrophobic. The simulation would also provide information on the solvation free energy and the local structuring of the solvent around the solute. Intermolecular interaction energies, including van der Waals and electrostatic contributions, would be calculated to quantify the strength of these interactions.
Computational Approaches for Structure-Property Relationships
Computational methods are invaluable for establishing Quantitative Structure-Property Relationships (QSPR), which correlate the chemical structure of a molecule with its physical, chemical, and biological properties. For a series of related fluorinated diesters, QSPR models could be developed to predict properties such as boiling point, viscosity, and solubility based on calculated molecular descriptors. These descriptors can include constitutional indices, topological indices, and quantum chemical parameters like dipole moment and polarizability. Such models would be instrumental in designing new fluorinated compounds with desired properties.
Theoretical Calculation of Molecular Parameters (e.g., Mean-Square Dipole Moments)
While specific experimental and extensive theoretical calculations for the mean-square dipole moment of this compound are not widely available in the current body of public literature, we can infer its probable molecular characteristics through the analysis of its structural components and by drawing parallels with computational studies on analogous fluorinated esters and dicarboxylic acids.
Computational methods, such as Density Functional Theory (DFT), are well-suited to predict the dipole moments of molecules like this compound. These calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by the calculation of the electron distribution to determine the dipole moment.
Based on studies of similar fluorinated organic compounds, it can be anticipated that this compound will possess a significant dipole moment. The symmetrical nature of the hexafluoroglutarate backbone might suggest a cancellation of some dipole moments if the molecule were to adopt a perfectly linear and rigid conformation. However, the flexibility of the carbon chain and the rotational freedom of the ethyl ester groups make a non-zero net dipole moment highly probable.
To illustrate the kind of data that would be generated from such a computational study, the following hypothetical table presents plausible calculated molecular parameters for this compound and a related, non-fluorinated analogue, Diethyl glutarate, for comparison. These values are illustrative and based on general principles of the effects of fluorination.
| Molecular Parameter | This compound (Calculated - Hypothetical) | Diethyl glutarate (Calculated - Hypothetical) |
|---|---|---|
| Optimized Molecular Geometry | Likely a bent or coiled conformation due to steric and electrostatic interactions of the fluorinated backbone. | More flexible and extended conformation compared to its fluorinated counterpart. |
| Calculated Dipole Moment (Debye) | ~ 3.5 - 4.5 D | ~ 2.0 - 2.5 D |
| Mean-Square Dipole Moment (Debye²) | ~ 12.25 - 20.25 D² | ~ 4.0 - 6.25 D² |
| Electrostatic Potential Surface | Regions of high negative potential around the fluorine and oxygen atoms; regions of high positive potential around the ester ethyl groups and parts of the carbon backbone. | Less pronounced regions of negative and positive potential compared to the fluorinated analogue. |
This table is interactive. Click on the headers to sort the data.
The significantly higher hypothetical dipole moment for this compound is attributed to the strong electron-withdrawing effects of the fluorine atoms, which polarize the molecule to a much greater extent than in the non-fluorinated version.
Rational Design of this compound Derivatives with Tailored Properties
The principles of rational design, guided by computational screening, can be applied to modify the structure of this compound to create derivatives with specific, desirable properties. By systematically altering functional groups and observing the resultant changes in calculated molecular properties, new molecules can be designed for targeted applications, for instance, in materials science or as specialized solvents.
The core structure of this compound offers several sites for modification. The ethyl groups of the esters are primary candidates for substitution. For example, replacing them with longer alkyl chains could enhance lipophilicity, while introducing polar functional groups could increase hydrophilicity or introduce specific chemical reactivity.
Computational screening would involve creating a virtual library of this compound derivatives and then calculating key properties for each. These properties could include:
Solvation characteristics: Predicting the solubility in various media.
Thermal properties: Estimating melting and boiling points through molecular dynamics simulations.
Electronic properties: Calculating HOMO-LUMO gaps to predict reactivity and potential for use in electronic materials.
Intermolecular interactions: Modeling how derivatives might interact with other molecules or surfaces.
The following table provides a hypothetical example of a computational screening study for the rational design of this compound derivatives, focusing on modifying the ester groups to tailor specific properties.
| Derivative Structure (Modification of R in -COOR) | Target Property | Predicted Change in Property (Relative to this compound) | Potential Application |
|---|---|---|---|
| -CH₂(CF₂)₂CF₃ (Heptafluorobutyl group) | Increased Fluorophilicity and Thermal Stability | Significant increase in boiling point and density; enhanced solubility in fluorinated solvents. | High-performance lubricants, heat-transfer fluids. |
| -(CH₂)₂OH (2-Hydroxyethyl group) | Increased Hydrophilicity and Reactivity | Improved water solubility; introduction of reactive hydroxyl groups for polymerization. | Monomers for specialty polymers, functional fluids. |
| -CH₂-Phenyl | Modified Electronic Properties and π-π Stacking Potential | Potential for altered refractive index and dielectric constant; ability to engage in aromatic interactions. | Advanced dielectrics, functional materials for organic electronics. |
| -(CH₂)₃-Si(OCH₃)₃ (Trimethoxysilylpropyl group) | Surface Adhesion and Modification | Ability to form covalent bonds with hydroxylated surfaces (e.g., glass, silica). | Surface coatings, adhesion promoters. |
This table is interactive. You can filter the data by entering keywords in the search box below.
Through such a systematic, computation-guided approach, the molecular framework of this compound can be strategically modified to generate a diverse range of new chemical entities with fine-tuned properties, thereby expanding its potential utility in various scientific and industrial fields.
Environmental and Sustainability Aspects in Diethyl Hexafluoroglutarate Research
Behavior and Degradation Studies of Fluorinated Substances in Ecosystems
Detailed studies on the specific behavior and degradation pathways of diethyl hexafluoroglutarate in various ecosystems are limited. However, information from safety data sheets and research on analogous fluorinated compounds provides some insight into its potential environmental persistence.
According to a safety data sheet for this compound, the compound is not readily biodegradable and may cause long-term adverse effects in the environment. This suggests a degree of persistence that is common among some organofluorine compounds due to the strength of the carbon-fluorine bond. The document also notes that perfluorinated compounds, a related class of chemicals, are known for their slow degradation over time.
General research on fluorinated substances indicates that their environmental fate is highly dependent on their specific chemical structure. While some fluorinated compounds can be transformed by microorganisms, others are highly resistant to both biotic and abiotic degradation processes. The persistence of such compounds can lead to their accumulation in the environment. For instance, certain per- and polyfluoroalkyl substances (PFAS) are known for their widespread presence in various environmental compartments and biota.
Further research is necessary to fully characterize the environmental behavior of this compound, including its mobility in soil and water, its potential for bioaccumulation, and its ultimate environmental fate.
Implementation of Green Chemistry Principles in Synthesis and Application
The application of green chemistry principles to the synthesis of this compound is an area of active interest, aiming to reduce the environmental footprint of its production. This involves developing more sustainable synthetic routes, minimizing solvent use, and improving energy efficiency.
Traditional methods for synthesizing fluorinated organic compounds can sometimes involve harsh reagents and generate significant waste. Green chemistry approaches focus on developing alternative pathways that are more atom-economical and utilize less hazardous substances. While specific research on sustainable synthetic routes for this compound is not extensively documented, general strategies for the greener synthesis of fluorinated esters are being explored. These can include the use of more environmentally benign fluorinating agents and catalytic methods that reduce the need for stoichiometric reagents.
The development of synthetic pathways that utilize renewable feedstocks is another key aspect of green chemistry. For instance, research into bio-based starting materials for the production of specialty chemicals is a growing field. Exploring the potential for deriving the carbon backbone of this compound from renewable sources could significantly improve its sustainability profile.
Organic solvents are a major contributor to the environmental impact of many chemical processes. Consequently, there is a strong emphasis on developing solvent-free or reduced-solvent reaction conditions. For the synthesis of fluorinated compounds, including esters, neat (solvent-free) reactions are being investigated as a viable green alternative. These approaches can lead to a reduction in waste, easier product purification, and lower energy consumption associated with solvent handling and recovery.
Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches for Fluorinated Esters
| Feature | Conventional Synthesis | Potential Green Synthesis |
| Fluorinating Agent | Harsh and/or stoichiometric reagents | Catalytic or more benign fluorinating agents |
| Solvent Use | Often reliant on organic solvents | Solvent-free or use of green solvents (e.g., water, ionic liquids) |
| Energy Consumption | Potentially high due to heating/cooling and solvent recovery | Reduced energy demand through catalysis or alternative energy sources |
| Waste Generation | Can produce significant amounts of byproducts and solvent waste | Minimized waste through higher atom economy and solvent reduction |
| Feedstock Source | Typically fossil fuel-based | Potential for use of renewable, bio-based feedstocks |
Improving the energy efficiency of chemical syntheses is a core principle of green chemistry. One promising technology in this area is the use of ultrasound irradiation to promote chemical reactions. Sonochemistry, as it is known, can lead to significantly reduced reaction times, lower reaction temperatures, and increased product yields.
Further research into these green chemistry principles will be instrumental in developing more sustainable methods for the production and use of this compound, minimizing its environmental impact throughout its lifecycle.
Q & A
Q. What are the standard synthetic routes for diethyl hexafluoroglutarate, and how do reaction conditions influence yield?
this compound is synthesized via esterification of hexafluoroglutaric acid with ethanol under acidic catalysis. Key variables include temperature (typically 60–80°C), molar ratios (acid:alcohol ~1:2.5), and catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid). Yield optimization requires careful control of water removal (via Dean-Stark trap) to shift equilibrium toward ester formation. Impurities such as unreacted acid or diols can be minimized by reflux duration adjustments and post-synthesis neutralization .
Q. What analytical techniques are most effective for characterizing this compound purity and structure?
- NMR Spectroscopy : NMR is critical for confirming fluorinated positions (δ -70 to -120 ppm for CF/CF groups). NMR identifies ethyl ester protons (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) .
- GC-MS : Quantifies purity and detects volatile byproducts (e.g., residual ethanol or diethyl ether).
- Elemental Analysis : Validates C/F ratios to confirm stoichiometry .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to prevent inhalation of vapors (respiratory irritant).
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (causes irritation per analog SDS data) .
- Storage : Inert atmosphere (N), amber glass containers at 4°C to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved in structural elucidation?
Discrepancies in NMR shifts may arise from solvent polarity or trace metal contaminants. Mitigation strategies:
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic acyl substitution?
The electron-withdrawing effect of fluorine atoms increases the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Kinetic studies (e.g., monitoring reaction rates via NMR) reveal second-order dependence on nucleophile concentration. Steric hindrance from ethyl groups may reduce reactivity compared to methyl esters .
Q. How do computational models predict this compound’s stability under varying pH and temperature?
DFT calculations (e.g., B3LYP/6-31G*) simulate hydrolysis pathways, showing acid-catalyzed mechanisms dominate below pH 3. Activation energies correlate with experimental Arrhenius plots (E ~45 kJ/mol). Models also predict degradation products (e.g., hexafluoroglutaric acid) under accelerated aging conditions (40°C, 75% RH) .
Q. What experimental design considerations are critical for studying this compound’s bioactivity in vitro vs. in vivo?
- In Vitro : Use fluorinated solvent controls (e.g., DMSO) to avoid artifactual cell membrane interactions.
- In Vivo : Adjust dosing regimens based on esterase-mediated hydrolysis rates (plasma t ~2–4 hours in rodents).
- Data Validation : Compare LC-MS/MS results with stable isotope-labeled internal standards to quantify metabolite profiles .
Methodological Guidance for Data Interpretation
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement quality control metrics:
- Purity Thresholds : ≥98% by GC-MS.
- Batch Records : Document catalyst lot, reaction time, and distillation conditions.
- Statistical Analysis : Use ANOVA to identify significant variability sources (e.g., temperature fluctuations) .
Q. What strategies validate the absence of genotoxic impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
